Cas no 91970-78-4 (2-(4-methoxybenzyl)-1,3-dioxolane)

2-(4-methoxybenzyl)-1,3-dioxolane 化学的及び物理的性質
名前と識別子
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- 2-(4-methoxybenzyl)-1,3-dioxolane
- 4-(1,3-Dioxolan-2-ylmethyl)-1-methoxybenzene
- 4-(1,3-Dioxolan-2-ylMethyl)anisole
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- MDL: MFCD04117676
- インチ: InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)8-11-13-6-7-14-11/h2-5,11H,6-8H2,1H3
- InChIKey: HSXOHAGKZCZSSL-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)CC2OCCO2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
2-(4-methoxybenzyl)-1,3-dioxolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB166532-5 g |
4-(1,3-Dioxolan-2-ylmethyl)anisole; 96% |
91970-78-4 | 5 g |
€1,012.60 | 2023-07-20 | ||
abcr | AB166532-1 g |
4-(1,3-Dioxolan-2-ylmethyl)anisole; 96% |
91970-78-4 | 1 g |
€397.60 | 2023-07-20 | ||
Chemenu | CM279749-1g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 95% | 1g |
$298 | 2021-06-09 | |
Chemenu | CM279749-1g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 95% | 1g |
$338 | 2023-02-16 | |
A2B Chem LLC | AH90932-5g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 97% | 5g |
$1131.00 | 2024-07-18 | |
Chemenu | CM279749-5g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 95% | 5g |
$704 | 2021-06-09 | |
Fluorochem | 022288-1g |
4-(1,3-Dioxolan-2-ylmethyl)anisole |
91970-78-4 | 96% | 1g |
£261.00 | 2022-03-01 | |
A2B Chem LLC | AH90932-2g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 97% | 2g |
$707.00 | 2024-07-18 | |
abcr | AB166532-5g |
4-(1,3-Dioxolan-2-ylmethyl)anisole, 96%; . |
91970-78-4 | 96% | 5g |
€1624.20 | 2025-02-18 | |
A2B Chem LLC | AH90932-1g |
2-(4-Methoxybenzyl)-1,3-dioxolane |
91970-78-4 | 97% | 1g |
$454.00 | 2024-07-18 |
2-(4-methoxybenzyl)-1,3-dioxolane 関連文献
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1. Book reviews
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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2-(4-methoxybenzyl)-1,3-dioxolaneに関する追加情報
2-(4-Methoxybenzyl)-1,3-Dioxolane: A Comprehensive Overview
2-(4-Methoxybenzyl)-1,3-dioxolane (CAS No. 91970-78-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as a building block in the synthesis of complex molecules and as a potential therapeutic agent. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 2-(4-methoxybenzyl)-1,3-dioxolane.
Chemical Structure and Properties
2-(4-Methoxybenzyl)-1,3-dioxolane is a cyclic ether with a dioxolane ring and a substituted benzyl group. The methoxy group on the benzyl moiety imparts specific electronic and steric effects that influence the compound's reactivity and stability. The dioxolane ring is known for its ability to form stable complexes with various metal ions, making it useful in coordination chemistry. Additionally, the presence of the methoxy group enhances the solubility of the compound in polar solvents, which is advantageous for both synthetic and analytical purposes.
Synthesis Methods
The synthesis of 2-(4-methoxybenzyl)-1,3-dioxolane can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction typically proceeds via a nucleophilic addition followed by intramolecular cyclization to form the dioxolane ring. Another approach involves the use of 4-methoxybenzyl chloride and ethylene glycol under basic conditions. Both methods yield high purity products but may require optimization depending on the specific application.
Applications in Medicinal Chemistry
2-(4-Methoxybenzyl)-1,3-dioxolane has been explored for its potential applications in medicinal chemistry due to its unique structural features. Recent studies have shown that compounds containing this scaffold exhibit promising biological activities. For instance, derivatives of 2-(4-methoxybenzyl)-1,3-dioxolane have been investigated for their anti-inflammatory properties. One study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.
In another study, researchers at a leading pharmaceutical company explored the use of 2-(4-methoxybenzyl)-1,3-dioxolane-based compounds as potential antiviral agents. The study found that these compounds showed selective activity against several viral strains, including influenza and herpes simplex viruses. The mechanism of action was attributed to the ability of these compounds to interfere with viral replication processes.
Analytical Techniques
The characterization of 2-(4-methoxybenzyl)-1,3-dioxolane and its derivatives is crucial for ensuring their purity and identity. Various analytical techniques are employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). NMR spectroscopy is particularly useful for confirming the structure of the compound by providing detailed information about its functional groups and connectivity. MS is employed to determine the molecular weight and confirm the presence of specific functional groups. HPLC is used for quantitative analysis and purity assessment.
Recent Research Findings
The ongoing research on 2-(4-methoxybenzyl)-1,3-dioxolane continues to uncover new applications and insights into its properties. A recent study published in Organic Letters investigated the use of this compound as a chiral auxiliary in asymmetric synthesis. The researchers demonstrated that 2-(4-methoxybenzyl)-1,3-dioxolane-based chiral auxiliaries could effectively control stereochemistry in various reactions, leading to high enantiomeric excesses (ee) in the products.
In another notable study, scientists at a major research institution explored the potential of 2-(4-methoxybenzyl)-1,3-dioxolane-based compounds as inhibitors of protein-protein interactions (PPIs). PPIs are involved in numerous biological processes and are emerging as important therapeutic targets. The study found that certain derivatives exhibited potent inhibition of specific PPIs involved in cancer cell signaling pathways.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 2-(4-methoxybenzyl)-1,3-dioxolane is generally considered safe when used under controlled conditions, it is important to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working in a well-ventilated area or fume hood when handling volatile or reactive chemicals.
In conclusion, 2-(4-methoxybenzyl)-1,3-dioxolane (CAS No. 91970-78-4) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for developing new therapeutic agents with promising biological activities. Ongoing research continues to expand our understanding of this compound's properties and potential uses.
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